(3R,5R)-3,5-Diphenyl-4,5-dihydro-3H-pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3R,5R)-3,5-Diphenyl-4,5-dihydro-3H-pyrazole is a chiral compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This specific compound is characterized by its two phenyl groups attached to the 3rd and 5th positions of the pyrazole ring, making it a significant molecule in various chemical and pharmaceutical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R,5R)-3,5-Diphenyl-4,5-dihydro-3H-pyrazole typically involves the cyclization of hydrazine derivatives with diketones or ketoesters. One common method includes the reaction of phenylhydrazine with benzil under acidic conditions to form the desired pyrazole compound. The reaction is usually carried out in ethanol or another suitable solvent at elevated temperatures to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(3R,5R)-3,5-Diphenyl-4,5-dihydro-3H-pyrazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form pyrazole derivatives with different functional groups.
Reduction: Reduction reactions can convert the compound into its corresponding dihydropyrazole derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various substituents onto the pyrazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole carboxylic acids, while reduction can produce dihydropyrazoles with varying degrees of saturation.
Scientific Research Applications
(3R,5R)-3,5-Diphenyl-4,5-dihydro-3H-pyrazole has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound serves as a probe in studying enzyme mechanisms and biological pathways.
Medicine: It has potential therapeutic applications due to its biological activity, including anti-inflammatory and anticancer properties.
Industry: The compound is utilized in the development of new materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of (3R,5R)-3,5-Diphenyl-4,5-dihydro-3H-pyrazole involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For instance, it can modulate the activity of enzymes involved in inflammation or cancer cell proliferation, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- (3R,5R)-3,5-Diphenyl-1,7-dimethoxy-4-heptanone
- (3R,5R)-3,5-Dihydroxy-7-[2-isopropyl-4,5-diphenyl-3-(phenylcarbamoyl)-1H-pyrrol-1-yl]heptanoic acid
Uniqueness
Compared to similar compounds, (3R,5R)-3,5-Diphenyl-4,5-dihydro-3H-pyrazole is unique due to its specific stereochemistry and the presence of two phenyl groups. This structural uniqueness contributes to its distinct chemical reactivity and biological activity, making it a valuable compound in various research and industrial applications.
Properties
CAS No. |
10514-16-6 |
---|---|
Molecular Formula |
C15H14N2 |
Molecular Weight |
222.28 g/mol |
IUPAC Name |
(3R,5R)-3,5-diphenyl-4,5-dihydro-3H-pyrazole |
InChI |
InChI=1S/C15H14N2/c1-3-7-12(8-4-1)14-11-15(17-16-14)13-9-5-2-6-10-13/h1-10,14-15H,11H2/t14-,15-/m1/s1 |
InChI Key |
OXKMXFFCZFWVQJ-HUUCEWRRSA-N |
Isomeric SMILES |
C1[C@@H](N=N[C@H]1C2=CC=CC=C2)C3=CC=CC=C3 |
Canonical SMILES |
C1C(N=NC1C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.